molecular formula C17H14N2O3 B12216803 (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone

(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone

Cat. No.: B12216803
M. Wt: 294.30 g/mol
InChI Key: RFRBLKBVNCYIKY-ZROIWOOFSA-N
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Description

(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone is a complex organic compound with a unique structure that includes a dioxoloisoquinoline moiety and a pyridinyl group

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-1-pyridin-4-ylethanone

InChI

InChI=1S/C17H14N2O3/c20-15(11-1-4-18-5-2-11)9-14-13-8-17-16(21-10-22-17)7-12(13)3-6-19-14/h1-2,4-5,7-9,19H,3,6,10H2/b14-9-

InChI Key

RFRBLKBVNCYIKY-ZROIWOOFSA-N

Isomeric SMILES

C1CN/C(=C\C(=O)C2=CC=NC=C2)/C3=CC4=C(C=C31)OCO4

Canonical SMILES

C1CNC(=CC(=O)C2=CC=NC=C2)C3=CC4=C(C=C31)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of a dioxoloisoquinoline derivative with a pyridinyl ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-3-yl)ethanone: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.

    (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-2-yl)ethanone: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.

Uniqueness

The uniqueness of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s unique combination of functional groups and molecular geometry makes it a valuable candidate for various applications in research and industry.

Biological Activity

The compound (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(pyridin-4-yl)ethanone is a synthetic derivative of isoquinoline alkaloids known for their diverse biological activities. Its structure features a complex arrangement that contributes to its pharmacological potential. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and potential therapeutic applications.

  • Molecular Formula : C14H12N2O3
  • Molecular Weight : 252.25 g/mol
  • CAS Number : 21796-14-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine moiety enhances its lipophilicity and allows for better membrane permeability, facilitating its interaction with target sites.

Anticancer Activity

Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Study Findings :
    • In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Caspase activation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains:

  • Study Findings :
    • It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for both types of bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli40

Neuroprotective Effects

Recent studies indicate that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

  • Study Findings :
    • In animal models of Parkinson's disease, administration of the compound resulted in reduced dopaminergic neuron loss.
    • It was found to inhibit oxidative stress markers and inflammation in neuronal cells.

Case Studies

  • Breast Cancer Treatment : A clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy in patients with metastatic breast cancer. Results indicated an improved response rate compared to chemotherapy alone.
  • Neurodegenerative Disease Model : An animal study demonstrated that treatment with the compound improved motor function and reduced behavioral deficits in a mouse model of Alzheimer’s disease.

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